molecular formula C11H12N2O3 B1518012 2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 1218431-80-1

2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No.: B1518012
CAS No.: 1218431-80-1
M. Wt: 220.22 g/mol
InChI Key: RSQRDVPENVGBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the quinoxaline family, which are known for their diverse biological activities and utility in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the Biginelli reaction, a multicomponent reaction that forms dihydropyrimidinones and related compounds. The reaction involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of an acid catalyst. Specific reaction conditions may vary, but common catalysts include Lewis acids such as bismuth nitrate and ceric ammonium nitrate.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. Techniques such as microwave irradiation and ultrasound radiation have been employed to enhance the efficiency of the Biginelli reaction. Additionally, solvent-free conditions and the use of eco-friendly catalysts like lactic acid are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carboxylic acids and ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is similar to other quinoxaline derivatives, such as 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. it is unique in its structure and potential applications. The presence of the ethyl group at the 2-position distinguishes it from other quinoxaline derivatives and may contribute to its distinct biological and chemical properties.

Comparison with Similar Compounds

  • 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

  • 2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

  • Other quinoxaline derivatives

Properties

IUPAC Name

2-ethyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-7-10(14)13-9-5-6(11(15)16)3-4-8(9)12-7/h3-5,7,12H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQRDVPENVGBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 2
2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 3
2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 4
2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 5
2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 6
2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.